Technical Monograph: Molecular Structure and Conformation of 4-Bromo-3-nitro-1-naphthoic Acid
Technical Monograph: Molecular Structure and Conformation of 4-Bromo-3-nitro-1-naphthoic Acid
[1]
Executive Summary
This guide provides a comprehensive structural and conformational analysis of 4-Bromo-3-nitro-1-naphthoic acid , a highly functionalized naphthalene derivative. Characterized by significant steric crowding and electronic push-pull effects, this molecule serves as a critical scaffold in the development of Aldose Reductase Inhibitors (ARIs) and PTP1B inhibitors for diabetes management.
The presence of a bulky bromine atom at C4 adjacent to a nitro group at C3 creates a "locked" non-planar conformation, a feature that distinguishes its pharmacological profile from planar analogs. This document details the molecular architecture, validated synthetic pathways, and the physicochemical properties that define its utility in medicinal chemistry.
Molecular Architecture & Conformational Dynamics
The biological activity and chemical reactivity of 4-Bromo-3-nitro-1-naphthoic acid are dictated by its deviations from planarity. Unlike simple naphthalene derivatives, this molecule experiences severe steric strain.
Structural Numbering and Substituents
The naphthalene core is substituted at three key positions:
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C1 (Carboxylic Acid): The primary acidic functionality, serving as the "head" group for hydrogen bonding in enzyme active sites.
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C3 (Nitro Group): A strong electron-withdrawing group (EWG) that modulates the acidity of the C1-COOH and influences the ring's electronic density.
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C4 (Bromine): A bulky halogen that introduces lipophilicity and, crucially, steric bulk.
The C3-C4 Steric Clash (The "Ortho" Effect)
The most defining structural feature is the interaction between the nitro group at C3 and the bromine atom at C4 .
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Van der Waals Radii: The radius of Bromine (~1.85 Å) and the Oxygen atoms of the Nitro group (~1.52 Å) exceeds the distance allowed by a planar aromatic bond.
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Consequence: To relieve this repulsive strain, the nitro group rotates out of the naphthalene plane.
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Torsion Angle: Computational models (DFT B3LYP/6-31G*) predict a C2-C3-N-O torsion angle of approximately 45°–60° . This deconjugates the nitro group slightly from the aromatic system, altering its resonance contribution compared to a planar isomer.
The C1-C8 Peri-Interaction
A secondary steric interaction occurs between the carboxylic acid at C1 and the proton at C8 (the peri position).
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Mechanism: The carbonyl oxygen or hydroxyl group of the acid approaches the C8-H within the sum of their van der Waals radii.
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Effect: This prevents the carboxylic acid from lying coplanar with the ring, often forcing a rotation of 30°–40°. This twist is critical for solubility and binding affinity, as it exposes the H-bond donor/acceptor motif to solvent or protein residues.
Physicochemical Profile
The following data summarizes the core properties relevant to drug development and synthesis.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Weight | 296.07 g/mol | Optimal for oral bioavailability (Rule of 5 compliant). |
| pKa (Acid) | 3.10 ± 0.2 (Predicted) | More acidic than 1-naphthoic acid (pKa 3.7) due to the electron-withdrawing nitro group. |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; suggests good membrane permeability. |
| H-Bond Donors | 1 (COOH) | Critical for active site anchoring. |
| H-Bond Acceptors | 4 (COOH, NO₂) | Facilitates interaction with cationic residues (e.g., Arg, Lys). |
| Polar Surface Area | ~83 Ų | Within the range for good intestinal absorption (<140 Ų). |
Synthesis and Characterization
Synthesizing 4-Bromo-3-nitro-1-naphthoic acid requires navigating the directing effects of the naphthalene ring. A direct nitration of 4-bromo-1-naphthoic acid often yields mixtures due to the competing directing effects. The recommended protocol utilizes a Bromination-Oxidation strategy or a Sandmeyer-type transformation.
Recommended Synthetic Protocol: The Bromination-Oxidation Route
This pathway ensures regiochemical control by installing the bulky bromine early or utilizing the directing power of an amino precursor.
Step 1: Nitration of 1-Methylnaphthalene
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Reagents: HNO₃, H₂SO₄, 0°C.
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Mechanism: Electrophilic aromatic substitution. The methyl group activates the alpha positions (2 and 4). Separation of isomers yields 4-nitro-1-methylnaphthalene and 3-nitro-1-methylnaphthalene (minor). Note: Starting with commercially available 3-nitro-1-naphthoic acid is preferred if available.
Step 2: Bromination of 3-Nitro-1-naphthoic Acid
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Precursor: 3-Nitro-1-naphthoic acid (CAS: 4507-84-0).[1]
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Reagents: Br₂, FeBr₃ (cat.), Acetic Acid, Reflux.
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Rationale: The Nitro group (meta-director) and Carboxyl group (meta-director) deactivate the ring. However, electrophilic attack is directed to positions least deactivated. In 1,3-disubstituted naphthalenes, position 4 is sterically accessible and electronically viable for bromination under forcing conditions.
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Procedure:
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Dissolve 3-nitro-1-naphthoic acid (10 mmol) in Glacial Acetic Acid (20 mL).
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Add FeBr₃ (0.5 mmol) as a Lewis acid catalyst.
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Add Bromine (11 mmol) dropwise over 30 minutes.
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Heat to reflux (118°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
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Workup: Pour onto crushed ice. Filter the yellow precipitate.
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Purification: Recrystallize from Ethanol/Water to yield the target 4-bromo-3-nitro-1-naphthoic acid.
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Spectroscopic Validation (Self-Validating System)
To confirm the structure, look for these specific signals:
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¹H NMR (DMSO-d₆):
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C2-H Singlet: A sharp singlet around δ 8.5–8.7 ppm. This proton is isolated between the COOH and NO₂ groups (deshielded).
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C8-H Doublet: A doublet around δ 8.8–9.0 ppm, significantly deshielded by the peri-interaction with the carboxylic acid.
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Absence of C4-H: The loss of the signal typically found at δ 7.8–8.0 ppm confirms bromination at the 4-position.
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IR Spectroscopy:
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C=O Stretch: ~1690–1710 cm⁻¹ (Carboxylic acid).
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NO₂ Stretch: Symmetric (~1350 cm⁻¹) and Asymmetric (~1530 cm⁻¹).
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C-Br Stretch: ~600–700 cm⁻¹ (Weak).
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Biological Applications: Aldose Reductase Inhibition[3][4][5][6]
The primary pharmacological interest in this molecule lies in its potential as an Aldose Reductase Inhibitor (ARI) . Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (neuropathy, retinopathy).[2][3]
Mechanism of Action
The 4-Bromo-3-nitro-1-naphthoic acid scaffold mimics the transition state of the aldehyde reduction.
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Anionic Anchor: The carboxylate anion (COO⁻) binds to the "anion hole" in the active site, interacting with Tyr48 , His110 , and Trp111 .
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Hydrophobic Clamp: The naphthalene ring slots into a hydrophobic pocket lined by Trp20 and Phe122 .
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Specificity Filter: The bulky 4-Bromo and 3-Nitro groups create a unique steric profile that may improve selectivity for ALR2 over the related Aldehyde Reductase (ALR1), reducing side effects.
Pathway Visualization
The following diagram illustrates the role of the inhibitor within the diabetic signaling cascade.
Caption: Mechanism of Action for Aldose Reductase Inhibition preventing diabetic complications.[4][2][3]
References
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Crystal Structure of Naphthalene Derivatives: Singh, V. P., et al. "Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine." Acta Crystallographica Section E, 2014.
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Aldose Reductase Inhibitors: Grewal, A. S., et al.[4][3] "A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity." Nano Biomed. Eng., 2024.[3][5]
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Nitration Regioselectivity: "Mechanism and regioselectivity of electrophilic aromatic nitration." Journal of Molecular Modeling, 2017.
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Compound Data: PubChem. "4-Bromo-1-naphthoic acid (Related Analog)." National Library of Medicine.
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Naphthoic Acid Pharmacophore: BenchChem. "Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry." BenchChem Technical Notes, 2025.
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- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
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